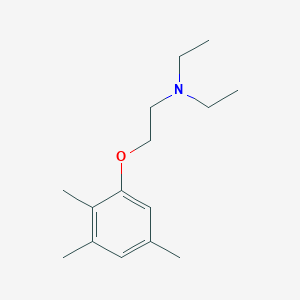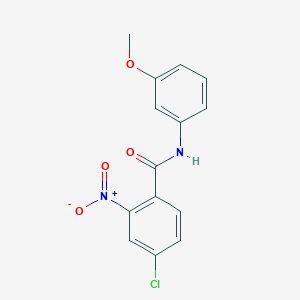
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine, commonly known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. DMPEA has gained significant interest in scientific research due to its potential therapeutic properties. The purpose of
Wirkmechanismus
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin and norepinephrine. DMPEA has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects
DMPEA has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. DMPEA has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits low toxicity levels, making it safe for use in animal studies. However, DMPEA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method.
Zukünftige Richtungen
There are several future directions for the study of DMPEA. One potential area of research is its use in the treatment of neurodegenerative diseases. DMPEA has been found to exhibit neuroprotective effects, and further studies may reveal its potential as a therapeutic agent. Another area of research is the development of new DMPEA derivatives with improved efficacy and reduced toxicity levels. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA and its effects on various cellular processes.
Conclusion
In conclusion, DMPEA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. It can be synthesized through a multi-step process and has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research may reveal its potential as a therapeutic agent for various diseases, including neurodegenerative diseases.
Synthesemethoden
DMPEA can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine, followed by reduction with lithium aluminum hydride. This process yields DMPEA as a white crystalline solid with a melting point of 59-60°C.
Wissenschaftliche Forschungsanwendungen
DMPEA has been the focus of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-11-12(3)10-13(4)14(15)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNTCAJUWYUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5478455 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)


![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)